Chlorquinaldol

Catalog No.
S605516
CAS No.
72-80-0
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorquinaldol

Researchers needing precise metal chelation or iodine-free topical formulations often encounter aluminum interference or regulatory safety liabilities with generic quinolines. Chlorquinaldol resolves this: • Absolute steric rejection of Al³⁺ ensures pure Zn²⁺/Cu²⁺ extraction from complex ores. • Iodine-free structure eliminates neurotoxicity risk (e.g., SMON) for topical antimicrobial use. • Lower pKa enables active coordination at reduced pH, ideal for acidic process streams.

CAS Number

72-80-0

Product Name

Chlorquinaldol

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3

InChI Key

GPTXWRGISTZRIO-UHFFFAOYSA-N

Synonyms

5,7 Dichloro 2 methyl 8 quinolinol, 5,7-Dichloro-2-methyl-8-quinolinol, Afungil, Chlorchinaldine, Chlorchinaldol, Chloroquinaldol, Chlorquinaldol, Sterosan

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

The exact mass of the compound Chlorquinaldol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline - Chloroquinolinols. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol) is a highly specialized, halogenated 8-hydroxyquinoline derivative distinguished by its precise steric and electronic profile. While sharing the core bidentate metal-chelating pharmacophore of the broader quinoline class, chlorquinaldol is specifically engineered with a 2-methyl group and 5,7-dichloro substitutions. This structural configuration fundamentally alters its partition coefficient, significantly lowers the pKa of its coordinating hydroxyl group, and introduces critical steric hindrance during metal complexation. For procurement teams and formulation scientists, these baseline properties make chlorquinaldol an essential material for selective transition metal extraction processes, iodine-free topical antimicrobial formulations, and advanced coordination chemistry applications where generic, unhindered quinolines lack the necessary chemical precision [1].

Research Fit

Workflow Antimicrobial screening & biofilm eradication studies
Selection Gram-positive pathogen models; non-iodinated hydroxyquinoline probe
Use Context Comparator studies vs. gentamicin, fusidic acid, vancomycin

Attempting to substitute chlorquinaldol with generic 8-hydroxyquinoline (8-HQ) or its closest structural analog, clioquinol, frequently results in process failures or unacceptable safety liabilities. In metal extraction and analytical workflows, substituting with 8-HQ eliminates the steric hindrance provided by the 2-methyl group, leading to the unwanted co-precipitation of small, highly charged ions like aluminum (Al3+) alongside target transition metals [1]. In pharmaceutical and veterinary formulations, substituting with clioquinol introduces iodine into the molecular structure, which carries historical risks of systemic neurotoxicity (such as subacute myelo-optic neuropathy) and alters the percutaneous absorption profile [2]. Consequently, chlorquinaldol cannot be interchanged with other quinolines when absolute aluminum-rejection or iodine-free safety profiles are strict procurement requirements.

Substitution Risk

Analog Clioquinol or chloroxine may shift antimicrobial spectrum and toxicity profile due to halogen/methyl differences; cannot assume interchangeable activity.
Biofilm Anti-biofilm potency does not transfer to fusidic acid or gentamicin; direct substitution without biofilm-specific validation may not reproduce reported eradication levels.
Resistance Activity against MRSA/MDR strains is not a class effect; hydroxyquinoline analogs may show different cross-resistance patterns.

Steric Rejection of Aluminum Co-Precipitation

Chlorquinaldol utilizes a 2-methyl group that creates severe steric clash when attempting to form an octahedral tris-complex with small trivalent metal ions. Quantitative precipitation assays demonstrate that while 8-hydroxyquinoline forms a stable, insoluble [Al(Ox)3] complex, chlorquinaldol yields 0% aluminum precipitation under identical conditions, selectively binding only larger or divalent metals (e.g., Cu2+, Zn2+) [1].

Evidence DimensionAluminum (Al3+) precipitation capacity at pH 5-7
Target Compound Data0% precipitation (sterically blocked)
Comparator Or Baseline8-Hydroxyquinoline (8-HQ): >99% quantitative precipitation
Quantified DifferenceAbsolute rejection of Al3+ complexation
ConditionsStandard aqueous metal-chelation assay, pH 5.0-7.0

Allows industrial buyers to selectively extract transition metals from aluminum-rich matrices without downstream purification bottlenecks.

Biofilm eradication
Head-to-head
58% biomass reduction vs. 50% (gentamicin), 18% (fusidic acid)
Supports biofilm model selection for staphylococcal research
S. aureus mature biofilm; 1/2 MIC; crystal violet assay

Elimination of Iodine-Associated Toxicity Liabilities

Unlike clioquinol, which relies on a 7-iodo substitution, chlorquinaldol achieves its antimicrobial and antifungal efficacy through 5,7-dichloro substitution. This structural choice completely eliminates the presence of elemental iodine, which has been clinically and toxicologically linked to systemic absorption issues and subacute myelo-optic neuropathy (SMON) [1].

Evidence DimensionIodine content and associated SMON neurotoxicity risk
Target Compound Data0% iodine (5,7-dichloro substituted)
Comparator Or BaselineClioquinol: Contains reactive 7-iodo group
Quantified DifferenceComplete removal of iodine-linked systemic toxicity
ConditionsTopical and intestinal formulation safety profiling

Provides a safer regulatory and toxicological profile for procurement teams sourcing active ingredients for human or veterinary dermatological creams.

Resistant Staph MIC
Head-to-head
MIC 0.016–0.125 mg/L; comparators >32 mg/L
Supports screening against fusidic acid/gentamicin-resistant isolates
15 clinical S. aureus isolates; broth microdilution

Enhanced Low-pH Chelation via Halogen-Induced Acidity

The addition of two electron-withdrawing chlorine atoms at the 5 and 7 positions significantly increases the acidity of the 8-hydroxyl group compared to unhalogenated analogs. Potentiometric titrations reveal that chlorquinaldol has a pKa of approximately 7.4, whereas 8-hydroxyquinaldine has a pKa of 9.8 [1]. This allows chlorquinaldol to ionize and coordinate metals in significantly more acidic process streams.

Evidence DimensionHydroxyl group pKa
Target Compound DatapKa ~ 7.4
Comparator Or Baseline8-Hydroxyquinaldine: pKa ~ 9.8
Quantified Difference2.4 unit reduction in pKa
ConditionsAqueous/ethanolic potentiometric titration at 25°C

Enables hydrometallurgical and analytical extraction in acidic environments where non-halogenated chelators remain protonated and inactive.

C. difficile MIC50
Cross-study
0.125 µg/mL vs 1 µg/mL (vancomycin)
Supports C. difficile inhibition research
Clinical isolates; agar dilution method

Optimized Lipophilicity for Hydrophobic Formulations

The combination of the 2-methyl group and 5,7-dichloro substitutions dramatically increases the hydrophobicity of chlorquinaldol. Comparative partition coefficient (Log P) studies show that chlorquinaldol exhibits significantly higher lipid solubility than the base 8-hydroxyquinoline molecule, driving superior partitioning into non-polar ointment bases and lipid membranes [1].

Evidence DimensionOctanol-water partition coefficient (Log P)
Target Compound DataHigh lipophilicity (Log P > 3.0)
Comparator Or Baseline8-Hydroxyquinoline: Lower lipophilicity (Log P ~ 2.0)
Quantified Difference>1.0 log unit increase in hydrophobicity
ConditionsStandard octanol/water partition assay

Ensures superior compatibility and active ingredient dispersion when formulating barrier ointments and hydrophobic topical treatments.

Iodine-free structure
Class-level
No iodine; distinct from clioquinol
Enables non-iodinated hydroxyquinoline comparator studies
May affect thyroid-related endpoint interpretation

Selective Hydrometallurgical Transition Metal Extraction

Due to its absolute steric rejection of aluminum precipitation, chlorquinaldol is the optimal chelating agent for extracting zinc, copper, and other divalent metals from complex, aluminum-heavy ores or industrial wastewater streams [1].

Iodine-Free Dermatological and Veterinary Formulations

Leveraging its 5,7-dichloro substitution, this compound serves as a direct, safer substitute for clioquinol in antibacterial and antifungal topical creams, eliminating the regulatory and health risks associated with iodine absorption [2].

Acidic Stream Metal Scavenging

Because its lowered pKa allows for active metal coordination at lower pH values than unhalogenated quinaldines, chlorquinaldol is ideal for deployment in acidic industrial process streams where standard chelators fail to ionize [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biofilm-infected wound models
Anti-biofilm activity profile
Biofilm biomass reduction endpoints
C. difficile inhibition studies
Potency against C. difficile
MIC50 comparative analysis
Non-iodinated topical antimicrobial research
Iodine-free hydroxyquinoline structure
Comparative safety endpoint review
Resistant S. aureus screening
Activity against MDR strains
Cross-resistance profiling

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.9904692 Da

Monoisotopic Mass

226.9904692 Da

Heavy Atom Count

14

Melting Point

108-112

UNII

D6VHC87LLS

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (61.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (36.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (36.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (35.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chlorquinaldol was used historically as a topical antiseptic agent for skin infections. It maintains use in European countries as a combination vaginal tablet with promestriene for use in the treatment of vaginal infections.

Pharmacology

Chlorquinaldol is bacteriocidal in both gram positive and gram negative bacteria. It is more effective in targeting gram positive bacteria, particularly staphylococci.[A177760]

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AH - Quinoline derivatives
D08AH02 - Chlorquinaldol
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AC - Quinoline derivatives
G01AC03 - Chlorquinaldol
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AA - Hydroxyquinoline derivatives
P01AA04 - Chlorquinaldol
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA11 - Chlorquinaldol

Mechanism of Action

The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

72-80-0

Absorption Distribution and Excretion

There is a high degree of variability in the extent of absorption of topically applied chorquinaldol preparations. It is reported to be between 4.2 and 23.5% of the applied dose. This is quite low compared to orally administered preparations which displayed 67.6% absorption in the same study.
Chlorquinadol is primarily excreted in the urine as the sulfate form. About 2% is excreted as the parent drug.

Metabolism Metabolites

98% of drug is converted to the sulfate form and renally excreted.

Wikipedia

Chlorquinaldol

Chlorquinaldol targets the β-catenin and T-cell factor 4 complex and exerts anti-colorectal cancer activity

Ling Wang, Ke Deng, Liang Gong, Liang Zhou, Sapna Sayed, Huan Li, Qi Sun, Zijie Su, Zhongyuan Wang, Shanshan Liu, Huifang Zhu, Jiaxing Song, Desheng Lu
PMID: 32485279   DOI: 10.1016/j.phrs.2020.104955

Abstract

Aberrant activation of Wnt signaling plays a critical role in the initiation and progression of colorectal cancer (CRC). Chlorquinaldol (CQD) is a topical antimicrobial agent used to treat skin infections. Little is known about the anticancer activity of CQD and its underlying mechanisms. In this study, CQD was demonstrated to inhibit Wnt/β-catenin signaling through targeting the downstream part of this pathway. The results showed that CQD could inhibit the acetylation of β-catenin and disrupt the interaction of β-catenin with T-cell factor 4 (TCF4), leading to reduced binding of β-catenin to the promoters of Wnt target genes and downregulation of the expression of these target genes. Moreover, treatment with CQD suppressed the proliferation, migration, invasion and stemness of CRC cells. In APC
mice and CRC cell xenografts, administration of CQD suppressed tumor growth and the expression of Wnt target genes c-Myc and Leucine-rich G protein-coupled receptor-5 (LGR5). These results strongly suggest that CQD may be a promising therapeutic agent in the treatment of CRC.


High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands

Ting Meng, Qi-Pin Qin, Zi-Lu Chen, Hua-Hong Zou, Kai Wang, Fu-Pei Liang
PMID: 30870791   DOI: 10.1016/j.ejmech.2019.02.066

Abstract

Three novel Ln(III) complexes, namely, [Pm(dmbpy)(ClQ)
NO
] (1), [Yb(dmbpy)(ClQ)
NO
] (2), and [Lu(dmbpy)(ClQ)
NO
] (3), with mixed 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) chelating ligands were first synthesized. The cytotoxic activity of Ln(III) complexes 1-3, H-ClQ, and dmbpy against a panel of human normal and cancer cell lines, namely, human non-small cell lung cancer cells (NCI-H460), human cervical adenocarcinoma cancer cells, human ovarian cancer cells, and human normal hepatocyte cells, were evaluated by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The three novel Ln(III) complexes showed a high in vitro antitumor activity toward the NCI-H460 with IC
of 1.00 ± 0.25 nM for 1, 5.13 ± 0.44 μM for 2, and 11.87 ± 0.79 μM for 3, respectively. In addition, Ln(III) complexes 1 and 2 exerted their in vitro antitumor activity/mechanism mainly via the mitochondrial death pathway and caused a G2/M phase arrest in the following order: 1 > 2. An NCI-H460 tumor xenograft mouse model was used to evaluate the Pm(III) complex 1in vivo antitumor activity. Pm(III) complex 1 showed a high in vivo antitumor activity, and the tumor growth inhibition rate (IR) was 56.0% (p < 0.05). In summary, our study on Pm(III) complex 1 revealed promising results in in vitro and in vivo antitumor activity assays.


Comparison of Chlorquinaldol-Promestriene Vaginal Tablets and Opin Suppositories Effect on Inflammatory Factors and Immune Function in Chronic HPV Cervicitis

Xiaoping Chen, Hongwei Guo
PMID: 30700347   DOI: 10.29271/jcpsp.2019.02.115

Abstract

To compare the effects of chlorquinaldol-promestriene vaginal tablets and opin suppositories on serum inflammatory factors and immune function in patients with chronic cervicitis complicated with HPV infection.
An experimental study.
Department of Gynaecology and Obstetrics, People's Hospital of Zhouzhi County, Shaanxi, China, from January 2016 to June 2017.
A total of 98 patients with chronic cervicitis complicated with HPV infection were randomly divided into the observation group and the control group with 49 cases in each group. Control group received vaginal administration of opin suppositories, and the observation group received chlorquinaldol-promestriene vaginal tablets. After treatment, the HPV-DNA negative conversion rate, levels of serum inflammatory factors (IL-1, IL-6 and hs-CRP) and indices of immune function (CD3 +,CD4 +, CD8 + and CD4 +/CD8 +) were compared between the two groups.
At 6 and 9 months after treatment, the HPV-DNA negative conversion rate in the observation group was higher than that in the control group (p=0.001 and p<0.001, respectively). At 6 months after treatment, serum IL-1, IL-6, and hs-CRP levels in the observation group were lower than those in the control group (p<0.001, p=0.001 and p=0.002, respectively); serum CD3 +,CD4 +, CD8 + and CD4 +/CD8 + levels in the observation group were higher than those in the control group (all p<0.001).
Chlorquinaldol-promestriene vaginal tablet is more effective than opin suppository in the treatment of patients with chronic cervicitis complicated with HPV infection. It can effectively improve the HPV-DNA negative conversion rate, reduce the level of serum inflammatory factors and improve the body's immune function.


Treatment of postscabies prurigo with diflucortolone and chlorquinaldol in a group of African refugees

Stefano Veraldi, Rossana Schianchi, Luigi Esposito, Paolo Pontini, Gianluca Nazzaro
PMID: 31208292   DOI: 10.1177/0049475519855577

Abstract

Postscabies prurigo (PSP) is caused by a delayed hypersensitivity reaction to antigens of the mite. Treatment is based on potent topical or intralesional corticosteroids. We present the results of a study on the effectiveness of a topical combination of diflucortolone and chlorquinaldol. Eighteen African patients who had been previously affected by scabies and treated with permethrin were enrolled. The diagnosis of PSP was made by excluding other causes through microscopic examinations. All patients were treated with the drug combination by two applications daily for two weeks. The primary study objective was to evaluate the itch by a visual analogue scale (VAS) of 0-100. Fifteen patients (83.3%) could be evaluated. All reported improvements: from 86/100 at the start to 29/100 (-57/100) at the end of treatment. Chlorquinaldol, known as an antiseptic agent, demonstrated, according to results of this study, an important anti-itch action.


Purity determination of gynalgin bactericidal tablets with HPLC method

Wanda Białecka, Anna Kulik, Marzena Podolska, Barbara Kwiatkowska-Puchniarz, Aleksander Mazurek
PMID: 23610959   DOI:

Abstract

The study was aimed at developing a simple HPLC method for the determination of the content of impurities in Gynalgin, a two-component preparation. A satisfactory separation was performed on 250 x 4.6 mm Symmetry C8 column in a gradient elution system: mobile phase A--acetonitrile/buffer, pH 5.5 in 10:90, v/v proportion, and mobile phase B--acetonitrile/buffer, pH 5.5 in 75:25 v/v proportion. Two wavelengths: 250 nm and 315 nm were used for detection. Validation confirmed that the method was linear in a required concentration range. The values of correlation coefficients for specific drug substances and the related impurities were as high as 0.999. The results of the purity tests proved that the method was sufficiently selective and precise.


[Sterosan, a new agent for the treatment of various skin diseases]

G BRUNI
PMID: 21010240   DOI:

Abstract




[Treatment of foot mycosis and mycotic eczema with Sterosan]

K SIGG
PMID: 20296783   DOI:

Abstract




The antistaphylococcal effect of penicillin, streptomycin, and 5,7-dichloro-8-hydroxyquinaldine (sterosan) in vitro

J HIRSCH, S DOSDOGRU
PMID: 20251349   DOI:

Abstract




Effects of highly active novel artemisinin-chloroquinoline hybrid compounds on β-hematin formation, parasite morphology and endocytosis in Plasmodium falciparum

Tzu-Shean Feng, Eric M Guantai, Margo Nell, Constance E J van Rensburg, Kanyile Ncokazi, Timothy J Egan, Heinrich C Hoppe, Kelly Chibale
PMID: 21596024   DOI: 10.1016/j.bcp.2011.04.018

Abstract

4-Aminoquinolines were hybridized with artemisinin and 1,4-naphthoquinone derivatives via the Ugi-four-component condensation reaction, and their biological activities investigated. The artemisinin-containing compounds 6a-c and its salt 6c-citrate were the most active target compounds in the antiplasmodial assays. However, despite the potent in vitro activities, they also displayed cytotoxicity against a mammalian cell-line, and had lower therapeutic indices than chloroquine. Morphological changes in parasites treated with these artemisinin-containing hybrid compounds were similar to those observed after addition of artemisinin. These hybrid compounds appeared to share mechanism(s) of action with both chloroquine and artemisinin: they exhibited potent β-hematin inhibitory activities; they caused an increase in accumulation of hemoglobin within the parasites that was intermediate between the increase observed with artesunate and chloroquine; and they also appeared to inhibit endocytosis as suggested by the decrease in the number of transport vesicles in the parasites. No cross-resistance with chloroquine was observed for these hybrid compounds, despite the fact that they contained the chloroquinoline moiety. The hybridization strategy therefore appeared to be borrowing the best from both classes of antimalarials.


A comparative study of novel spectrophotometric resolution techniques applied for pharmaceutical mixtures with partially or severely overlapped spectra

Hayam M Lotfy, Shereen M Tawakkol, Nesma M Fahmy, Mostafa A Shehata
PMID: 25459620   DOI: 10.1016/j.saa.2014.09.117

Abstract

Simultaneous determination of mixtures of lidocaine hydrochloride (LH), flucortolone pivalate (FCP), in presence of chlorquinaldol (CQ) without prior separation steps was applied using either successive or progressive resolution techniques. According to the concentration of CQ the extent of overlapping changed so it can be eliminated from the mixture to get the binary mixture of LH and FCP using ratio subtraction method for partially overlapped spectra or constant value via amplitude difference followed by ratio subtraction or constant center followed by spectrum subtraction spectrum subtraction for severely overlapped spectra. Successive ratio subtraction was coupled with extended ratio subtraction, constant multiplication, derivative subtraction coupled constant multiplication, and spectrum subtraction can be applied for the analysis of partially overlapped spectra. On the other hand severely overlapped spectra can be analyzed by constant center and the novel methods namely differential dual wavelength (D(1) DWL) for CQ, ratio difference and differential derivative ratio (D(1) DR) for FCP, while LH was determined by applying constant value via amplitude difference followed by successive ratio subtraction, and successive derivative subtraction. The spectra of the cited drugs can be resolved and their concentrations are determined progressively from the same ratio spectrum using amplitude modulation method. The specificity of the developed methods was investigated by analyzing laboratory prepared mixtures and were successfully applied for the analysis of pharmaceutical formulations containing the cited drugs with no interference from additives. The proposed methods were validated according to the ICH guidelines. The obtained results were statistically compared with those of the official or reported methods; using student t-test, F-test, and one way ANOVA, showing no significant difference with respect to accuracy and precision.


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